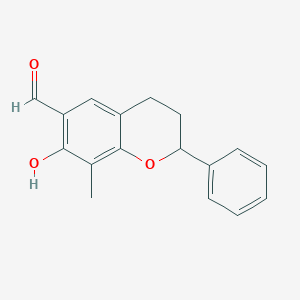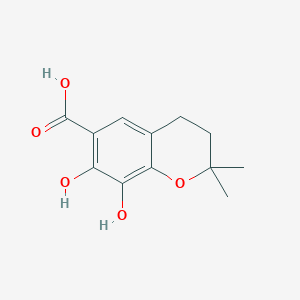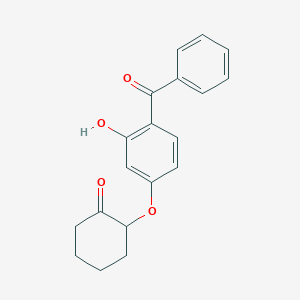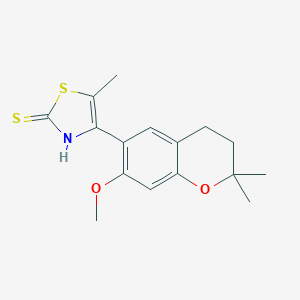![molecular formula C25H28N2O3S B284024 N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as TAK-659 and is a potent inhibitor of spleen tyrosine kinase (SYK). TAK-659 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide. N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is a protein tyrosine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, TAK-659 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can inhibit the activation of B cells and T cells, reduce the production of pro-inflammatory cytokines, and modulate the immune response. Additionally, TAK-659 has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAK-659 in lab experiments is its potency and specificity. It is a highly selective inhibitor of N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide and does not affect other kinases. However, one of the limitations of using TAK-659 is its solubility. It has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 analogs with improved solubility and potency. Additionally, further studies are needed to explore the potential applications of TAK-659 in the treatment of other diseases, including autoimmune disorders and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of TAK-659 and its effects on the immune system.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 2-methoxyphenylboronic acid with 5-ethyl-2-thiophenecarboxylic acid, followed by the reaction of the resulting product with 4-morpholinobenzaldehyde. The final step involves the reaction of the intermediate product with benzoyl chloride to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C25H28N2O3S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
N-[5-ethyl-3-[(2-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S/c1-3-19-17-21(25(31-19)26-24(28)18-9-5-4-6-10-18)23(27-13-15-30-16-14-27)20-11-7-8-12-22(20)29-2/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
Clé InChI |
AXIPXQWHTQSKNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCOCC4 |
SMILES canonique |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)




![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)